6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of suitable reagents. The reaction typically proceeds under mild conditions and yields the desired product .
Industrial Production Methods: While industrial-scale production methods are less common, the compound can be synthesized using scalable processes. Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Reactivity: 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the tetrahydroisoquinoline ring.
Substitution: Nucleophilic substitution reactions occur at the ethoxy groups.
Cyclization: Intramolecular cyclization reactions are possible due to the presence of the tetrahydroisoquinoline scaffold.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Cyclization: Acidic or basic conditions to promote intramolecular reactions.
Scientific Research Applications
6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated as potential ligands for biological receptors.
Medicine: Studied for its pharmacological properties, including potential antitumor or anti-inflammatory effects.
Industry: Employed in the development of fluorescent probes and labeling reagents
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to downstream effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique in its structure, it shares similarities with other tetrahydroisoquinolines. Comparative studies can reveal its distinct features and potential advantages.
Properties
Molecular Formula |
C20H22F3NO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO2/c1-3-25-17-11-14-9-10-24-19(16(14)12-18(17)26-4-2)13-5-7-15(8-6-13)20(21,22)23/h5-8,11-12,19,24H,3-4,9-10H2,1-2H3 |
InChI Key |
YJILLLFCIYGBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.